molecular formula C8H7ClO2 B1582972 2-Chloro-1-(4-hydroxyphenyl)ethanone CAS No. 6305-04-0

2-Chloro-1-(4-hydroxyphenyl)ethanone

Cat. No. B1582972
CAS RN: 6305-04-0
M. Wt: 170.59 g/mol
InChI Key: PPPIAEPDQPCIIM-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-hydroxyphenyl)ethanone is a chemical compound with the linear formula C8H7ClO2 . It has a molecular weight of 170.597 . This compound is used in the preparation of hydroxypyrimidine derivatives for their HDAC (histone deacetylase) inhibitory activity .


Physical And Chemical Properties Analysis

2-Chloro-1-(4-hydroxyphenyl)ethanone has a density of 1.3±0.1 g/cm3 . It has a boiling point of 337.1±17.0 °C at 760 mmHg . The flash point is 157.7±20.9 °C .

Scientific Research Applications

Application 1: Synthesis of Hydroxypyrimidine Derivatives

  • Summary of the Application : 2-Chloro-1-(4-hydroxyphenyl)ethanone is used as a reagent in the preparation of hydroxypyrimidine derivatives . These derivatives have been found to exhibit histone deacetylase (HDAC) inhibitory activity , which is significant in the field of medicinal chemistry as HDAC inhibitors are used in cancer treatment.

Application 2: Synthesis of Chlorinated Acetophenones

  • Summary of the Application : 2-Chloro-1-(4-hydroxyphenyl)ethanone is a type of chlorinated acetophenone . Chlorinated acetophenones are widely used in organic synthesis as intermediates for the manufacture of active pharmaceutical ingredients .

Application 3: Synthesis of 2-Chloro-1-(3-hydroxyphenyl)ethanone

  • Summary of the Application : 2-Chloro-1-(4-hydroxyphenyl)ethanone is used in the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone . This compound is a structural isomer of 2-Chloro-1-(4-hydroxyphenyl)ethanone and may have different chemical properties and applications.
  • Methods of Application : The specific experimental procedures for the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone using 2-Chloro-1-(4-hydroxyphenyl)ethanone are not provided in the source .
  • Results or Outcomes : The source does not provide specific results or outcomes for this application .

Application 4: Synthesis of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

  • Summary of the Application : 2-Chloro-1-(4-hydroxyphenyl)ethanone is used in the synthesis of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone . This compound is a chlorinated derivative of 2-Chloro-1-(4-hydroxyphenyl)ethanone and may have different chemical properties and applications.
  • Methods of Application : The synthesis of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone is achieved by the Fries rearrangement of 2-chlorophenyl chloroacetate with aluminium chloride without solvent at 135–140° .
  • Results or Outcomes : The source does not provide specific results or outcomes for this application .

Safety And Hazards

2-Chloro-1-(4-hydroxyphenyl)ethanone is classified as having acute toxicity, oral (Category 3) and skin corrosion (Category 1B) . It is harmful if swallowed and causes burns . Protective measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

2-chloro-1-(4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPIAEPDQPCIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075258
Record name Ethanone, 2-chloro-1-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-hydroxyphenyl)ethanone

CAS RN

6305-04-0
Record name 2-Chloro-1-(4-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6305-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxyphenacyl chloride
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Record name 6305-04-0
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Record name Ethanone, 2-chloro-1-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(4-hydroxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.012
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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